Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This compound features a unique meta-phenyl linker topology that fundamentally alters pharmacophore geometry versus direct N-linked quinazolinone-sulfonamide COX-2 inhibitors (IC50 5 μM). Designed for scaffold-hopping SAR where spatial orientation is critical. Its 4-acetyl terminal provides a spectroscopic handle for label-free biophysical assays (SPR, ITC). Use this probe for unbiased phenotypic screening or pharmacophore validation without contamination from direct N-linked analog activity. High-purity, research-grade material; inquire for bulk/custom synthesis.

Molecular Formula C23H19N3O4S
Molecular Weight 433.48
CAS No. 898456-27-4
Cat. No. B3012103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898456-27-4
Molecular FormulaC23H19N3O4S
Molecular Weight433.48
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
InChIInChI=1S/C23H19N3O4S/c1-15(27)17-10-12-20(13-11-17)31(29,30)25-18-6-5-7-19(14-18)26-16(2)24-22-9-4-3-8-21(22)23(26)28/h3-14,25H,1-2H3
InChIKeyNFQOTXKUCUEAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898456-27-4): Structural Identity and Physicochemical Profile for Research Procurement


4-Acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898456-27-4) is a synthetic small molecule (MW 433.5 g/mol, formula C23H19N3O4S) belonging to the quinazolinone-benzenesulfonamide hybrid class [1]. Its architecture features a 2-methyl-4-oxoquinazoline core connected via a meta-phenyl linker to a 4-acetylbenzenesulfonamide moiety. This contrasts with the more extensively studied direct N-sulfonamide quinazolinone analogs, which lack the phenyl spacer [2]. The compound's computed physicochemical properties (XLogP3 2.3, 1 H-bond donor, 6 H-bond acceptors, topological polar surface area 104 Ų) place it within drug-like chemical space, suggesting suitability for cell-permeable probe development [1].

Procurement Risk: Why 4-Acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Common Quinazolinone-Sulfonamide Analogs


The most pharmacologically characterized analogs in this chemical space, such as the 4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide series (VIa–c), carry the sulfonamide group directly on the quinazolinone nitrogen, yielding potent COX-2 inhibition (e.g., IC50 = 5 μM for compound IIIb) [1]. The target compound instead inserts a rigid, meta-substituted phenyl ring between the quinazolinone and the sulfonamide, fundamentally altering the vector and distance of the terminal aryl-sulfonamide pharmacophore. This structural divergence precludes simple activity extrapolation; a direct N-linked analog will not recapitulate the binding pose or selectivity profile of the meta-phenyl-linked scaffold [1]. Therefore, for any experiment requiring this exact connectivity—such as target deconvolution studies, scaffold-hopping SAR campaigns, or proteomics probe development—generic substitution with a directly N-linked analog would compromise data integrity.

Quantitative Differentiation Evidence: 4-Acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide vs. Closest Structural Analogs


Structural Topology Divergence: Meta-Phenyl Linker vs. Direct N-Sulfonamide Connectivity

The target compound features a meta-substituted phenyl ring as a spacer between the quinazolinone core and the 4-acetylbenzenesulfonamide group. The closest characterized analogs in the literature, such as the 4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide series (Farag et al., 2015), lack this spacer, with the sulfonamide directly attached to the quinazolinone N3 position. This topological difference—a 3-bond vs. 5-bond separation between core and sulfonamide sulfur—creates a distinct pharmacophoric geometry [1]. While the target compound has no reported IC50 data, the direct N-linked analogs show COX-2 IC50 values ranging from 5 to 6.86 μM. The phenyl spacer in the target compound is expected to alter both potency and selectivity profiles, though quantitative data remain unreported [2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Substituent Electronic Profile: 4-Acetylbenzene vs. Unsubstituted or Nitro-Substituted Phenylsulfonamide Analogs

The target compound bears a 4-acetyl substituent on the terminal benzenesulfonamide ring, which is electron-withdrawing (Hammett σp ≈ 0.50). The most potent analog in the related direct N-linked series, compound 20 (N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide), carries a stronger electron-withdrawing 4-nitro group (σp ≈ 0.78) and a different quinazoline 2-substituent [1]. The 4-acetyl group offers intermediate electron deficiency, which can modulate sulfonamide NH acidity (pKa) and hydrogen-bonding capacity relative to both unsubstituted and nitro-substituted analogs. This electronic modulation has been shown in related quinazoline-sulfonamide series to influence diuretic and antihypertensive potency by factors of 2- to 5-fold [1]. Quantitative direct comparison for this specific scaffold is not yet reported.

Medicinal Chemistry Electronic Effects QSAR

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictions vs. Closest Structural Neighbors

The target compound has a computed XLogP3 of 2.3, topological polar surface area (TPSA) of 104 Ų, and 5 rotatable bonds [1]. In the direct N-linked benzenesulfonamide series (Farag et al., 2015), the closest analog with a 4-methylbenzenesulfonamide moiety (compound VIb) lacks the phenyl spacer, resulting in a lower molecular weight (~406 g/mol) and reduced lipophilicity (predicted XLogP ~1.8). The increased lipophilicity and larger molecular volume of the target compound suggest potentially higher passive membrane permeability but also increased risk of promiscuous binding. Both compounds comply with Lipinski's Rule of Five, but the target compound's distinct physicochemical signature (ΔXLogP ≈ +0.5, ΔMW ≈ +28 g/mol) makes it a better candidate for intracellular target engagement studies where moderate lipophilicity is desired [1][2].

Drug Design ADME Prediction Physicochemical Profiling

Absence of Pharmacological Annotation as a Selectable Feature: Negative Data and Opportunity Cost Reduction

A search of ChEMBL, PubChem BioAssay, and primary literature reveals zero annotated bioactivity data for the target compound as of April 2026 [1]. In contrast, the closely related direct N-linked quinazolinone-sulfonamide series has established COX-2 inhibitory activity (IC50 5–6.86 μM), diuretic effects, and antihypertensive properties in rodent models [2][3]. This absence of annotation is a critical differentiator for researchers pursuing chemical probe development: the target compound offers a 'clean slate' chemotype without pre-existing target bias, enabling genuine phenotypic screening hit discovery. The structurally analogous series, with its known pleiotropic pharmacology (COX-2, diuresis, blood pressure), carries higher risk of confounding off-target effects in cell-based assays [2][3].

Chemical Biology Target Identification Chemical Probe Development

Optimal Research Applications for 4-Acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide Based on Structural Differentiation Evidence


Scaffold-Hopping SAR Campaigns Targeting the Quinazolinone-Sulfonamide Chemotype

The unique meta-phenyl linker topology of the target compound makes it an ideal tool for scaffold-hopping studies. Researchers exploring the SAR around the quinazolinone-sulfonamide class can use this compound to probe the effect of increasing the distance and altering the geometry between the core and the terminal aryl group. The established COX-2 inhibitory activity of direct N-linked analogs (IC50 5–6.86 μM) provides a well-defined benchmark for quantifying the pharmacological impact of the phenyl spacer insertion [1].

Phenotypic Screening and Chemical Probe Discovery in Inflammation or Metabolic Disease

Given the documented anti-inflammatory and diuretic properties of structurally related quinazolinone-sulfonamide hybrids [2][3], the target compound—with its distinct linker architecture and absence of known bioactivity annotations—is well-suited as a starting point for unbiased phenotypic screening. Its compliance with Lipinski's Rule of Five (XLogP3 2.3, MW 433.5, TPSA 104 Ų) further supports its use in cell-based assays without the confounding effects of known polypharmacology [4].

Computational Chemistry and Pharmacophore Model Validation

The substantial topological difference (5-bond vs. 3-bond linker) between the target compound and the well-characterized direct N-linked series provides an excellent test case for validating pharmacophore models and docking algorithms. The absence of experimental activity data for the target compound, combined with the rich dataset for the comparator series, enables rigorous prospective prediction studies where the model's ability to distinguish between the two topologies can be quantitatively assessed [1].

Biophysical Assay Development for Protein-Ligand Interaction Studies

The 4-acetyl group on the terminal phenyl ring offers a distinct spectroscopic handle (carbonyl IR stretch ~1680 cm⁻¹, UV absorption) that can be exploited in biophysical assays such as SPR, ITC, or fluorescence polarization. This differentiates the compound from unsubstituted or nitro-substituted analogs, providing a label-free detection advantage in fragment-based screening campaigns where the quinazolinone-sulfonamide scaffold serves as a privileged binding motif [4].

Quote Request

Request a Quote for 4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.